molecular formula C11H13N3O3S B4458474 N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide

N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide

Cat. No.: B4458474
M. Wt: 267.31 g/mol
InChI Key: KAQPTWHZGPOXJA-UHFFFAOYSA-N
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Description

N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide is a synthetic organic compound featuring a 1,2,4-oxadiazole ring, a phenyl group, and a methanesulfonamide moiety

Properties

IUPAC Name

N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S/c1-14(18(2,15)16)8-10-12-11(13-17-10)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQPTWHZGPOXJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=NO1)C2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable amidoxime with a carboxylic acid derivative, such as an ester or an acid chloride, under dehydrating conditions. For instance, the reaction of benzamidoxime with benzoyl chloride in the presence of a base like triethylamine can yield 3-phenyl-1,2,4-oxadiazole.

    Attachment of the methanesulfonamide group: The 3-phenyl-1,2,4-oxadiazole can then be reacted with methanesulfonyl chloride in the presence of a base to form the methanesulfonamide derivative.

    N-methylation: Finally, the compound can be methylated using a methylating agent such as methyl iodide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing more cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonamide moiety, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonamide group, potentially yielding amine derivatives.

    Substitution: The phenyl group and the oxadiazole ring can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents or nucleophiles like amines and thiols can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted oxadiazole and phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The oxadiazole ring is known for its bioactivity, including antimicrobial, anti-inflammatory, and anticancer properties .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism by which N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The oxadiazole ring can act as a bioisostere for amides, esters, and other functional groups, allowing it to mimic or inhibit biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-phenyl-1,2,4-oxadiazole: Lacks the methanesulfonamide and N-methyl groups.

    N-methylmethanesulfonamide: Lacks the oxadiazole and phenyl groups.

    N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide: Lacks the N-methyl group.

Uniqueness

N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide is unique due to the combination of the oxadiazole ring, phenyl group, and methanesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanesulfonamide

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